molecular formula C15H28 B1240787 Drimane

Drimane

Cat. No.: B1240787
M. Wt: 208.38 g/mol
InChI Key: CVRSZZJUWRLRDE-PWNZVWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drimane is a bicyclic sesquiterpene characterized by a distinctive 6/6 bicyclic skeleton comprising the A and B rings. It is the parent structure of many natural products with various biological activities. This compound-type sesquiterpenoids are commonly found in fungi and plants, and they exhibit significant biological activities, such as antifeedant properties against herbivorous insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Drimane can be synthesized through various methods. One common approach involves the cyclization of farnesyl pyrophosphate into drimenyl pyrophosphate, followed by dephosphorylation to produce drimenol. This process is catalyzed by drimenol synthases, which belong to the haloacid dehalogenase-like hydrolase superfamily .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of this compound-type sesquiterpenoids from natural sources such as plants and fungi. The extraction process may include solvent extraction, distillation, and chromatographic purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Drimane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, drimenol can be oxidized to produce drimenone, and further reactions can lead to the formation of this compound derivatives with different functional groups .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include drimenol, drimenone, and various this compound derivatives with functional groups such as hydroxyl, ketone, and ester groups .

Scientific Research Applications

Drimane and its derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of drimane and its derivatives involves interactions with various molecular targets and pathways. For example, drimenol exhibits broad-spectrum antifungal activity by causing rupture of the fungal cell wall and membrane. It targets specific genes and pathways in fungi, including the Crk1 kinase-associated gene products .

Properties

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

(1S,2S,4aS,8aR)-1,2,5,5,8a-pentamethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene

InChI

InChI=1S/C15H28/c1-11-7-8-13-14(3,4)9-6-10-15(13,5)12(11)2/h11-13H,6-10H2,1-5H3/t11-,12-,13-,15+/m0/s1

InChI Key

CVRSZZJUWRLRDE-PWNZVWSESA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@@]([C@H]1C)(CCCC2(C)C)C

SMILES

CC1CCC2C(CCCC2(C1C)C)(C)C

Canonical SMILES

CC1CCC2C(CCCC2(C1C)C)(C)C

Synonyms

drimane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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